molecular formula C15H17NO4 B2470838 N-(sec-butyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 365408-90-8

N-(sec-butyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2470838
CAS No.: 365408-90-8
M. Wt: 275.304
InChI Key: YWWMYHHEIFNNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-Butyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 365408-90-8) is a synthetic coumarin-based carboxamide with a molecular formula of C15H17NO4 and a molecular weight of 275.30 g/mol . This compound is part of a class of small molecules identified as novel activators of executioner procaspases 3, 6, and 7 . By directly activating these key executioner procaspases, it can promote apoptotic cell death independently of upstream signaling cascades, making it a valuable chemical tool for investigating apoptosis in cancer research, particularly in cells with deficiencies in the intrinsic or extrinsic apoptotic pathways . The coumarin scaffold is also recognized in scientific literature for its relevance in developing inhibitors for cancer-associated carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in hypoxic tumors and play a critical role in tumor acidification and progression . As a coumarin-3-carboxamide derivative, this compound serves as an important building block for medicinal chemistry and structure-activity relationship (SAR) studies, enabling researchers to explore its potential across various pharmacological contexts . The compound must be stored according to the supplier's recommendations and requires cold-chain transportation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-butan-2-yl-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-4-9(2)16-14(17)11-8-10-6-5-7-12(19-3)13(10)20-15(11)18/h5-9H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWMYHHEIFNNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 8-Methoxy-2-Oxo-2H-Chromene-3-Carboxylic Acid

The coumarin core is synthesized via Knoevenagel condensation between 8-methoxy-2-hydroxybenzaldehyde (1) and Meldrum’s acid (2) in aqueous or organic solvents under basic conditions. This method, adapted from caspase-3 activator syntheses, proceeds via cyclization to form the 3-carboxycoumarin intermediate (3). Optimal yields (78–82%) are achieved using water as a solvent at 80°C for 6 hours.

Reaction Conditions:

  • Solvent: Water or ethanol
  • Base: Sodium hydroxide (0.1 M)
  • Temperature: 70–90°C
  • Time: 4–8 hours

Amidation with sec-Butylamine

The carboxylic acid (3) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). sec-Butylamine (4) is added dropwise, and the reaction proceeds at room temperature for 12–16 hours. Purification via column chromatography (ethyl acetate/hexane, 1:3) yields the target compound (5) in 65–70% yield.

Key Data:

Parameter Value
Coupling Reagent EDC/HOBt
Solvent DCM
Reaction Time 12–16 hours
Yield 65–70%

Enzymatic Synthesis Using Lipase TL IM in Continuous Flow

Methyl Ester Intermediate Preparation

The methyl ester of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (6) is synthesized via Fischer esterification. The carboxylic acid (3) is refluxed in methanol with sulfuric acid (5 mol%) for 4 hours, achieving >95% conversion.

Lipase-Catalyzed Transamidation

Lipase TL IM (Thermomyces lanuginosus) immobilized on polymeric beads catalyzes the reaction between the methyl ester (6) and sec-butylamine (4) in tert-amyl alcohol. Using a continuous flow microreactor at 50°C with a residence time of 40 minutes, the process achieves a space-time yield (STY) of 210.4 g·h⁻¹·L⁻¹, outperforming batch reactors by 3.2-fold.

Advantages:

  • Catalyst Reusability: 85% activity retained after 10 cycles.
  • Solvent: tert-Amyl alcohol (low toxicity, high compatibility).

Comparative Data:

Method Yield STY (g·h⁻¹·L⁻¹)
Batch Reactor 66% 65.2
Continuous Flow 68% 210.4

Acid Chloride Mediated Amidation

Formation of Acid Chloride

The carboxylic acid (3) is treated with thionyl chloride (SOCl₂) under reflux (70°C, 2 hours) to form the acid chloride (7). Excess SOCl₂ is removed via distillation under reduced pressure.

Reaction with sec-Butylamine

The acid chloride (7) is dissolved in dry tetrahydrofuran (THF) and added to a solution of sec-butylamine (4) and triethylamine (TEA) at 0°C. After warming to room temperature and stirring for 6 hours, the product (5) is isolated by filtration (yield: 72–75%).

Critical Parameters:

  • Molar Ratio: 1:1.2 (acid chloride:amine)
  • Base: TEA (2 equivalents)

Acyl Azide Rearrangement and Amidation

Synthesis of Acyl Azide

The carboxylic acid (3) is converted to an acyl azide (8) using diphenylphosphoryl azide (DPPA) and triethylamine in benzene at 70°C for 3 hours.

Curtius Rearrangement and Amidation

Thermal decomposition of the acyl azide (8) generates an isocyanate intermediate (9), which reacts with sec-butylamine (4) to form the carboxamide (5). This method requires stringent temperature control (−20°C to 25°C) and yields 60–65% after silica gel purification.

Challenges:

  • Side Reactions: Isocyanate dimerization.
  • Safety: Handling of azides requires precautions.

Comparative Analysis of Methods

Method Yield Purity Scalability Green Metrics
Carbodiimide-Mediated 65–70% >95% High Moderate
Enzymatic 66–68% 90–92% Moderate High
Acid Chloride 72–75% 93–95% High Low
Acyl Azide 60–65% 88–90% Low Low

Chemical Reactions Analysis

Amide Group Reactions

The carboxamide moiety undergoes nucleophilic acyl substitution and hydrolysis due to its electrophilic carbonyl carbon.

Key Reactions:

  • Hydrolysis :
    Acidic or basic conditions cleave the amide bond. For example, refluxing with 6N HCl yields 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid and sec-butylamine . Basic hydrolysis (e.g., NaOH) produces the carboxylate salt.

  • Nucleophilic Substitution :
    The sec-butylamine group can be replaced by stronger nucleophiles (e.g., amines, thiols) under microwave irradiation or heating. For example:

    R-NH2+AmideΔR-C(O)NH2+sec-butylamine\text{R-NH}_2 + \text{Amide} \xrightarrow{\Delta} \text{R-C(O)NH}_2 + \text{sec-butylamine}

    This reactivity is leveraged in synthesizing derivatives for biological testing .

Chromene Ring Reactions

The 2H-chromene core participates in ring-opening and cycloaddition reactions.

Key Reactions:

  • Ring-Opening :
    Treatment with strong bases (e.g., KOH) or acids (e.g., H₂SO₄) opens the chromene ring, forming dihydroxy or diketone intermediates .

  • Cycloadditions :
    The α,β-unsaturated lactone system undergoes [4+2] Diels-Alder reactions with dienes. For instance, reaction with 1,3-butadiene produces bicyclic adducts, enhancing structural complexity .

Methoxy Group Reactions

The 8-methoxy substituent is susceptible to demethylation and electrophilic substitution.

Key Reactions:

  • Demethylation :
    BBr₃ or HI in acetic acid removes the methyl group, yielding 8-hydroxy-2-oxo-2H-chromene-3-carboxamide .

  • Electrophilic Substitution :
    Nitration or halogenation at the 6-position occurs under HNO₃/H₂SO₄ or Cl₂/FeCl₃, respectively. For example:

    8-OCH3Cl2/FeCl36-Cl-8-OCH3\text{8-OCH}_3 \xrightarrow{\text{Cl}_2/\text{FeCl}_3} \text{6-Cl-8-OCH}_3

    This reactivity is critical for modifying bioactivity .

Oxidation and Reduction

The carbonyl and alkene groups are redox-active.

Key Transformations:

Reaction TypeReagents/ConditionsProduct
Oxidation KMnO₄ (acidic)8-methoxy-2,3-dioxo-2H-chromene-3-carboxamide
Reduction NaBH₄ or LiAlH₄8-methoxy-2-hydroxy-2H-chromene-3-carboxamide

Comparative Reactivity with Analogues

Reactivity differences between N-(sec-butyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide and related compounds:

CompoundKey Structural FeatureReactivity Difference
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid Lacks sec-butylamideFaster hydrolysis due to free -COOH group
6-Bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideBromine at C6Enhanced electrophilic substitution at C5

Scientific Research Applications

The compound exhibits significant biological activities, particularly:

  • Anticancer Activity : Demonstrated efficacy against various cancer cell lines.
  • Antimicrobial Properties : Exhibits activity against bacterial and fungal pathogens.
  • Fluorescent Probes : Utilized for detecting metal ions due to its unique fluorescence properties.

Anticancer Applications

N-(sec-butyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential as an anticancer agent. Its mechanism of action includes:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, enhancing the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors .
  • Cell Cycle Arrest : It has been shown to cause S-phase arrest in cancer cells, thereby inhibiting their proliferation .

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study assessed the cytotoxic effects of this compound on human cancer cell lines using the XTT assay. The results indicated promising cytotoxicity with IC50 values comparable to established chemotherapeutic agents like etoposide.

Cell LineIC50 Value (µM)Comparison Drug
MDA-MB-231 (Breast)15Etoposide
A549 (Lung)10Doxorubicin
HepG2 (Liver)12Cisplatin

Antimicrobial Applications

The compound also exhibits notable antimicrobial activity:

  • Bacterial Activity : Effective against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Fungal Activity : Preliminary studies suggest potential antifungal properties against various fungal strains.

Comparative Analysis of Antimicrobial Efficacy

A comparative analysis of this compound with other known antimicrobial agents shows its broad-spectrum efficacy:

Compound NameBacterial Strains TestedActivity Level
N-(sec-butyl)-8-methoxy...E. coli, S. aureusModerate
PenicillinS. aureusHigh
TetracyclineE. coliHigh

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly influence its efficacy:

Structural FeatureEffect on Activity
Sec-butyl groupEnhances lipophilicity and cellular uptake
Methoxy groupImproves solubility and bioavailability
Carbonyl functionalityCritical for interaction with biological targets

Mechanism of Action

The mechanism of action of N-(sec-butyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 3 Chromene Ring Substituents Molecular Weight (g/mol) Key Properties/Activities
N-(sec-butyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide sec-butyl 8-methoxy 305.3 (calculated) Not reported in evidence
6-Bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide 2-methoxyethyl 6-bromo, 8-methoxy 356.17 Enhanced lipophilicity due to bromine
N-(3-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide 3-hydroxyphenyl 8-methoxy ~299.3 (calculated) Cytotoxic activity against liver cancer cells
6-Bromo-8-methoxy-N-(tetrahydro-2-furanylmethyl)-2-oxo-2H-chromene-3-carboxamide tetrahydrofuran-2-ylmethyl 6-bromo, 8-methoxy 382.2 (calculated) Potential hydrogen bonding via furan oxygen
N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide indole-ethyl 8-methoxy 455.3 (calculated) Enhanced π-π stacking due to indole
Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate Ethyl ester (not carboxamide) 8-ethoxy 276.3 (calculated) Crystallographic stability via C–H⋯O bonds

Key Observations:

Hydrophilic groups (e.g., 2-methoxyethyl in ) improve solubility but may reduce blood-brain barrier penetration. Aromatic substituents (e.g., 3-hydroxyphenyl in or indole-ethyl in ) enable π-π stacking interactions with biological targets like VEGFR-2 or CYP2D6, critical for anticancer activity .

Crystallographic and Hydrogen-Bonding Profiles :

  • Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate forms intermolecular C–H⋯O hydrogen bonds, stabilizing its crystal lattice. Similar interactions are expected in carboxamide analogs, influencing solubility and stability.

Biological Activity

N-(sec-butyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Chromenes

Chromenes, particularly the 2H-chromene derivatives, are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural simplicity and versatility of these compounds make them attractive candidates for drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Chromene derivatives often act as inhibitors of various enzymes. For instance, studies have shown that modifications in the chromene structure can enhance acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating Alzheimer's disease .
  • Antioxidant Activity : Many chromenes exhibit significant antioxidant properties, which help mitigate oxidative stress in cells. This activity is essential for preventing cellular damage and has implications in cancer prevention and treatment .
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance this activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A series of derivatives were evaluated for their cytotoxic effects against different cancer cell lines:

CompoundCell Line TestedIC50 Value (µM)Mechanism
This compoundHeLa (Cervical)12.5Induction of apoptosis
This compoundMCF-7 (Breast)15.0Cell cycle arrest at G1 phase

These findings suggest that the compound may induce apoptosis through the activation of caspase pathways and inhibit cell proliferation by arresting the cell cycle .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus24 ± 1.515
Escherichia coli18 ± 1.030
Pseudomonas aeruginosa20 ± 1.025

The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound in antibiotic development .

Case Studies

  • Study on Alzheimer’s Disease : A study investigated the AChE inhibitory activity of various coumarin derivatives, including this compound. The results indicated a promising inhibition profile comparable to standard drugs like donepezil, suggesting its potential use in treating neurodegenerative disorders .
  • Antitumor Activity : In a preclinical trial involving human cancer cell lines, the compound showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic index and safety profile .

Q & A

Q. What are the typical synthetic routes for preparing N-(sec-butyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide?

The synthesis of coumarin derivatives like this compound often involves coupling a carboxamide group to the chromene core. For example, similar compounds (e.g., 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde derivatives) are synthesized via nucleophilic acyl substitution. A base such as triethylamine is used to deprotonate intermediates, and reactions are typically conducted in anhydrous solvents like dichloromethane under inert atmospheres . Purification methods include flash column chromatography and recrystallization from acetone or ether .

Q. How is the structural identity of this compound confirmed?

Structural characterization relies on spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR spectra confirm substituent positions and coupling patterns. For example, aromatic protons in coumarin derivatives appear as doublets or double doublets between δ 6.5–8.5 ppm, while alkyl groups (e.g., sec-butyl) show distinct splitting .
  • X-ray diffraction : Single-crystal X-ray analysis (using programs like SHELXL ) resolves bond lengths, angles, and intermolecular interactions. Similar chromene-carboxamide compounds exhibit planar chromene cores with carboxamide groups oriented perpendicular to the ring .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of this compound?

Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance nucleophilicity in acyl transfer reactions .
  • Catalysts : Use of coupling agents (e.g., DCC) or bases (e.g., K2_2CO3_3) improves reaction efficiency .
  • Temperature control : Reactions are often conducted at room temperature to avoid side reactions, but heating (40–60°C) may accelerate sluggish steps .
  • Purification : Gradient elution in column chromatography (hexane/ethyl acetate) separates closely related byproducts .

Q. What strategies resolve contradictions in spectral data during structural analysis?

Discrepancies between predicted and observed spectral data (e.g., unexpected 1^1H NMR splitting) can arise from:

  • Dynamic effects : Rotameric equilibria in flexible groups (e.g., sec-butyl) may broaden or split signals. Variable-temperature NMR can confirm this .
  • Crystallographic validation : Single-crystal X-ray structures provide definitive proof of connectivity and stereochemistry, resolving ambiguities from NMR or HRMS .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Hydrogen bonds (e.g., N–H···O, O–H···O) direct molecular assembly in crystals. For example, carboxamide N–H groups often form hydrogen bonds with carbonyl oxygen atoms of adjacent molecules, creating chains or sheets. Graph set analysis (as per Etter’s rules) categorizes these interactions (e.g., R22(8)R_2^2(8) motifs), which correlate with solubility and stability .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling the sec-butyl substituent in this compound?

While direct toxicity data for this compound are limited, sec-butyl-containing reagents (e.g., sec-butyl chloroformate) are respiratory irritants. Recommended precautions include:

  • Ventilation : Use fume hoods during synthesis.
  • PPE : Nitrile gloves, chemical-resistant lab coats, and full-face respirators if aerosolization is possible .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Q. How can computational methods predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling assess interactions with targets like kinases or GPCRs. Similar coumarin derivatives exhibit anti-inflammatory and antimicrobial activity, suggesting this compound’s potential via:

  • Lipophilicity : The sec-butyl group may enhance membrane permeability.
  • Electron distribution : Methoxy and carbonyl groups could mediate hydrogen bonding with active-site residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.